molecular formula C16H18F3N7 B10930122 4-(1-methyl-1H-pyrazol-4-yl)-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-6-(trifluoromethyl)pyrimidin-2-amine

4-(1-methyl-1H-pyrazol-4-yl)-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10930122
M. Wt: 365.36 g/mol
InChI Key: BLNBRTVPMVVORV-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-pyrazol-4-yl)-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-6-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with pyrazole and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediates, followed by their coupling with the pyrimidine core. Common reagents used in these reactions include trifluoromethylating agents, amines, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-pyrazol-4-yl)-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .

Scientific Research Applications

4-(1-methyl-1H-pyrazol-4-yl)-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-6-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-methyl-1H-pyrazol-4-yl)-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-6-(trifluoromethyl)pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which can impart distinct electronic and steric properties. These features make it particularly valuable for applications requiring specific interactions with biological targets or unique material properties .

Properties

Molecular Formula

C16H18F3N7

Molecular Weight

365.36 g/mol

IUPAC Name

4-(1-methylpyrazol-4-yl)-N-[3-(3-methylpyrazol-1-yl)propyl]-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C16H18F3N7/c1-11-4-7-26(24-11)6-3-5-20-15-22-13(12-9-21-25(2)10-12)8-14(23-15)16(17,18)19/h4,7-10H,3,5-6H2,1-2H3,(H,20,22,23)

InChI Key

BLNBRTVPMVVORV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CCCNC2=NC(=CC(=N2)C(F)(F)F)C3=CN(N=C3)C

Origin of Product

United States

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